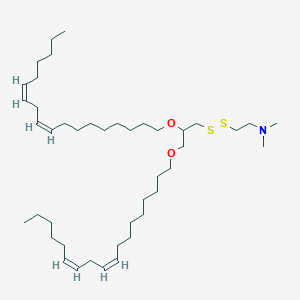

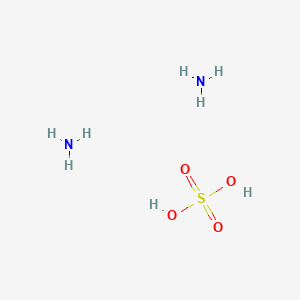

![molecular formula C15H18N4O8S2 B11935841 [6R-[6alpha,7beta(Z)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Hydrate](/img/structure/B11935841.png)

[6R-[6alpha,7beta(Z)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ceftibuten (dihydrate) is a third-generation cephalosporin antibiotic that is administered orally. It is commonly used to treat acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . This compound is known for its broad-spectrum activity against various gram-negative and gram-positive bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of ceftibuten involves several steps. One method includes adding cefaclor nucleus, methyltetrahydrofuran, and magnesium powder into a reactor. The reaction continues until the magnesium powder disappears. After this, distilled water is added, and the mixture is stirred and allowed to stand for layering. The organic layer is separated and dried using anhydrous magnesium sulfate. Following filtration, D301 weak basic ion exchange resin and 2-(2-carbobenzoxy-aminothiazole-4-yl)-5-carbobenzoxy-2-pentenoic acid are added, and the reaction is carried out at a specific temperature for a certain time. The reaction is then filtered to remove the weak basic ion exchange resin, and the product is hydrolyzed to obtain ceftibuten .

Industrial Production Methods: The industrial production of ceftibuten follows similar synthetic routes but is optimized for higher yield and purity. The process is designed to be green and clean, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Ceftibuten undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Ceftibuten is extensively used in scientific research due to its broad-spectrum antibacterial activity. It is used in:

Chemistry: As a model compound to study the synthesis and reactivity of cephalosporins.

Biology: To investigate the mechanisms of bacterial resistance and the development of new antibiotics.

Medicine: In clinical trials to evaluate its efficacy and safety in treating various bacterial infections.

Industry: In the development of new formulations and delivery systems for antibiotics

Wirkmechanismus

Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall. This binding inhibits cell-wall synthesis, which is crucial for bacterial growth and homeostasis. Without a functional cell wall, bacteria cannot maintain their structural integrity and eventually succumb .

Vergleich Mit ähnlichen Verbindungen

Ceftibuten is unique among cephalosporins due to its oral administration and broad-spectrum activity. Similar compounds include:

Cefixime: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Cefpodoxime: Known for its effectiveness against a broader range of bacteria but requires more frequent dosing.

Cefdinir: Similar in spectrum but has a different side effect profile

Ceftibuten stands out due to its high oral bioavailability and relatively low incidence of adverse effects .

Eigenschaften

Molekularformel |

C15H18N4O8S2 |

|---|---|

Molekulargewicht |

446.5 g/mol |

IUPAC-Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate |

InChI |

InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/t10-,13-;;/m1../s1 |

InChI-Schlüssel |

SSWTVBYDDFPFAF-OWVUFADGSA-N |

Isomerische SMILES |

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O |

Kanonische SMILES |

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)

![(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B11935776.png)

![[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride](/img/structure/B11935780.png)

![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide](/img/structure/B11935783.png)

![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)

![N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine](/img/structure/B11935817.png)